Ethyl 5-({4-chloro[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate
Description
Ethyl 5-({4-chloro[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate is a heterocyclic compound characterized by a 4,5-dihydroisoxazole (isoxazoline) ring core, an ethyl ester group at position 3, and a sulfonamide-linked bis(4-chlorophenyl) substituent at position 5 (Figure 1).
Properties
IUPAC Name |
ethyl 5-[(4-chloro-N-(4-chlorophenyl)sulfonylanilino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O5S/c1-2-27-19(24)18-11-16(28-22-18)12-23(15-7-3-13(20)4-8-15)29(25,26)17-9-5-14(21)6-10-17/h3-10,16H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHHTQKIJBSTDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-({4-chloro[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate (CAS: 306978-11-0) is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, including antibacterial, enzyme inhibition, and potential anticancer properties.
Chemical Structure and Properties
1. Antibacterial Activity
Research indicates that derivatives of this compound exhibit notable antibacterial properties. A study evaluated the antibacterial efficacy against various strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. The results are summarized in the following table:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
The study also highlighted that certain derivatives demonstrated significant inhibition of urease, an enzyme linked to various pathological conditions, with IC50 values ranging from 1.13 µM to 6.28 µM, indicating a strong potential for therapeutic applications .
2. Enzyme Inhibition
The compound's ability to inhibit key enzymes has been a focal point of research. Specifically, it has shown promising results as an acetylcholinesterase (AChE) inhibitor. The following table presents the IC50 values for selected compounds compared to a standard reference:
| Compound | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Compound 7l | 2.14 ± 0.003 | 21.25 ± 0.15 |
| Compound 7m | 0.63 ± 0.001 | |
| Compound 7n | 2.17 ± 0.006 | |
| Compound 7o | 1.13 ± 0.003 | |
| Compound 7p | 1.21 ± 0.005 |
These findings suggest that the compound may be effective in treating conditions related to cholinergic dysfunctions .
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives of the compound and evaluating their biological activities:
- Synthesis and Testing : A series of derivatives were synthesized and tested for their antibacterial and enzyme inhibitory activities, demonstrating a wide range of effectiveness against different bacterial strains and enzymes .
- Docking Studies : Molecular docking studies have elucidated the interaction mechanisms between these compounds and target proteins, providing insights into their potential pharmacological effects .
- In Vivo Studies : Future research is necessary to validate these findings through comprehensive in vivo studies, which will help determine the therapeutic potential and safety profile of these compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate (CAS 113762-01-9)
- Core Structure : A fully aromatic isoxazole ring (vs. the dihydroisoxazole in the target compound).
- Substituents: A carboxamide group at position 4 [(4-chloroanilino)carbonyl] and a methyl group at position 3.
- The methyl group at position 5 may sterically hinder reactivity compared to the flexible methylene-linked sulfonamide in the target molecule.
- Synthesis : Likely involves condensation of an isoxazole precursor with 4-chloroaniline, analogous to methods described for related carboxamide derivatives .
- Applications : Carboxamide isoxazoles are often investigated as kinase inhibitors or antimicrobial agents, though specific data for this compound is unavailable .
Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-3-isoxazolecarboxylate
- Core Structure : Shares the 4,5-dihydroisoxazole ring with the target compound.
- Substituents: A formylphenoxy group [(4-chloro-2-formylphenoxy)methyl] at position 4.
- Key Differences: The formylphenoxy substituent introduces an aldehyde functional group, which is highly reactive compared to the sulfonamide in the target compound. The ether linkage (phenoxy) may reduce metabolic stability compared to the sulfonamide’s robust S–N bond.
- Applications : Aldehyde-containing compounds are often intermediates in synthesizing Schiff bases or heterocyclic derivatives, suggesting utility in further chemical modifications .
Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Core Structure : A dihydropyrrole ring (5-membered, nitrogen-containing) instead of isoxazoline.
- Substituents : Two 4-chlorophenyl groups, a methyl group, and an ethyl ester.
- Key Differences :
- The dihydropyrrole core may exhibit different electronic properties due to the absence of an oxygen atom in the ring.
- The ketone (5-oxo) group introduces a polar moiety absent in the target compound.
- Synthesis : Likely involves cyclocondensation of β-ketoester precursors with amines, as seen in related pyrrole syntheses .
- Applications : Pyrrole derivatives are common in pharmaceuticals (e.g., antitumor agents), though this compound’s specific role is undocumented .
Table 1: Structural and Functional Comparison
Physicochemical Properties
- The sulfonamide group in the target compound may enhance solubility in polar solvents compared to the carboxamide or formylphenoxy analogs.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing Ethyl 5-({4-chloro[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate?
- Methodology : A two-step approach is commonly employed.
Step 1 : Condensation of substituted benzaldehyde derivatives with amine-containing precursors (e.g., 4-amino-triazoles) in absolute ethanol under reflux with glacial acetic acid as a catalyst. This forms intermediate Schiff bases .
Step 2 : Cyclization using hydroxylamine derivatives or other heterocyclization agents under reflux conditions to form the dihydroisoxazole ring. Purification involves solvent evaporation and recrystallization .
- Key Reagents : Ethanol, glacial acetic acid, hydroxylamine hydrochloride.
Q. Which analytical techniques are critical for characterizing this compound's purity and structure?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms ring formation (e.g., dihydroisoxazole protons at δ 3.42–5.2 ppm) .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O at ~1675 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
Q. How is the compound utilized as a reference standard in analytical chemistry?
- Application : Serves as a chromatographic standard for quantifying structurally similar isoxazole derivatives in biological matrices.
- Protocol :
- Prepare calibration curves using LC-MS/MS with MRM (multiple reaction monitoring) mode.
- Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile:water) to resolve retention time ambiguities .
Advanced Research Questions
Q. How can structural ambiguities in the dihydroisoxazole ring system be resolved using crystallographic data?
- Methodology :
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths (e.g., C-O = 1.36 Å) and dihedral angles (e.g., 85° between isoxazole and sulfonamide planes) .
- Software : SHELXL for refinement; hydrogen atoms are placed geometrically, and non-H atoms refined anisotropically .
Q. What strategies address contradictions in reported biological activity data across studies?
- Approach :
Dose-Response Validation : Replicate assays (e.g., enzyme inhibition IC₅₀) under standardized conditions (pH 7.4, 37°C) .
Structural Cross-Validation : Compare bioactivity with analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent-specific effects .
In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or GABA receptors .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological properties?
- Key Modifications :
- Sulfonamide Group : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .
- Ethyl Ester : Hydrolysis to carboxylic acid derivatives improves water solubility for in vivo studies .
- Evaluation Metrics :
- LogP (octanol-water partition coefficient) for permeability.
- Plasma protein binding assays (e.g., equilibrium dialysis) .
Q. What methodologies are recommended for studying environmental impacts of this compound in agricultural applications?
- Degradation Studies :
- Photolysis : Expose to UV light (λ = 365 nm) in aqueous solutions; monitor by LC-MS for byproducts .
- Soil Half-Life : Incubate with loamy soil (25°C, 60% moisture); extract residues via QuEChERS and quantify .
- Ecotoxicology : Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
